molecular formula C10H15N3O3 B6268922 8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane CAS No. 2166932-57-4

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B6268922
CAS No.: 2166932-57-4
M. Wt: 225.2
InChI Key:
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Description

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[34]octane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the construction of the spirocyclic framework. Common reagents used in these reactions include methoxymethyl chloride, hydrazine derivatives, and various catalysts to facilitate the cyclization and spirocyclization processes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(methyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane
  • 8-[3-(ethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane
  • 8-[3-(propyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane

Uniqueness

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[34]octane stands out due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

2166932-57-4

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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